molecular formula C18H26O3 B12407992 (E)-Octinoxate-13C,d3

(E)-Octinoxate-13C,d3

Cat. No.: B12407992
M. Wt: 294.41 g/mol
InChI Key: YBGZDTIWKVFICR-QQYBJTMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Octinoxate-13C,d3 is a labeled compound used in various scientific research applications. It is a derivative of octinoxate, a common ingredient in sunscreens and other personal care products. The labeling with carbon-13 and deuterium (d3) allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Octinoxate-13C,d3 involves the incorporation of carbon-13 and deuterium into the octinoxate molecule. This can be achieved through several synthetic routes, including:

    Grignard Reaction: A Grignard reagent containing carbon-13 and deuterium can be reacted with an appropriate ester to form the labeled octinoxate.

    Hydrogenation: Deuterium can be introduced through catalytic hydrogenation using deuterium gas.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, ensuring that the labeled compound meets the stringent requirements for research applications.

Chemical Reactions Analysis

Types of Reactions: (E)-Octinoxate-13C,d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Octinoxate-13C,d3 is used in a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of octinoxate in the body.

    Industry: Applied in the development of new sunscreen formulations and other personal care products to ensure safety and efficacy.

Mechanism of Action

The mechanism of action of (E)-Octinoxate-13C,d3 is similar to that of octinoxate. It primarily acts as a UV filter, absorbing ultraviolet radiation and preventing it from penetrating the skin. The labeled compound allows for detailed studies of its interaction with biological molecules and its metabolic pathways.

Molecular Targets and Pathways:

    UV Absorption: The compound absorbs UVB radiation, protecting the skin from damage.

    Metabolic Pathways: The labeled compound can be traced through various metabolic pathways to study its transformation and excretion.

Comparison with Similar Compounds

(E)-Octinoxate-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed analytical studies. Similar compounds include:

    Octinoxate: The parent compound, commonly used in sunscreens.

    Labeled Octinoxate Derivatives: Other isotopically labeled derivatives, such as those labeled with carbon-14 or tritium, used for similar research purposes.

Uniqueness: The incorporation of carbon-13 and deuterium provides distinct advantages in analytical studies, allowing for precise tracking and analysis of the compound in various applications.

Properties

Molecular Formula

C18H26O3

Molecular Weight

294.41 g/mol

IUPAC Name

2-ethylhexyl (E)-3-[4-(trideuterio(113C)methoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+/i3+1D3

InChI Key

YBGZDTIWKVFICR-QQYBJTMASA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)/C=C/C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.